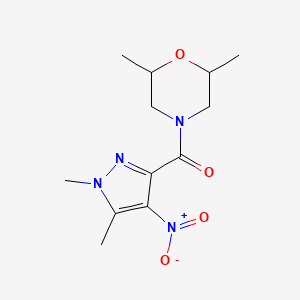
(2,6-dimethylmorpholin-4-yl)(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is a complex organic compound with the molecular formula C11H16N4O4 It is characterized by the presence of a morpholine ring substituted with two methyl groups and a pyrazole ring substituted with a nitro group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE typically involves the reaction of 2,6-dimethylmorpholine with 1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring and pyrazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Substitution reactions often require the use of strong bases or acids as catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the morpholine or pyrazole rings .
Scientific Research Applications
Chemistry
In chemistry, (2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine
Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, (2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of (2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE involves its interaction with specific molecular targets. The nitro group and morpholine ring are key functional groups that contribute to its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (2,6-DIMETHYLMORPHOLINO)(5-NITRO-1-BENZOTHIOPHEN-2-YL)METHANONE
- (2,6-DIMETHYLMORPHOLINO)(1-METHYL-5-NITRO-1H-PYRAZOL-4-YL)METHANONE
Uniqueness
(2,6-DIMETHYLMORPHOLINO)(1,5-DIMETHYL-4-NITRO-1H-PYRAZOL-3-YL)METHANONE is unique due to the specific substitution pattern on the morpholine and pyrazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H18N4O4 |
|---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1,5-dimethyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C12H18N4O4/c1-7-5-15(6-8(2)20-7)12(17)10-11(16(18)19)9(3)14(4)13-10/h7-8H,5-6H2,1-4H3 |
InChI Key |
LHVIBNSSQGCPFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(acetylamino)-4,6-dioxo-1-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl]sulfanyl}-N-(1-phenylethyl)acetamide](/img/structure/B10902057.png)
![N'-(4-hydroxy-3-methoxybenzylidene)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B10902058.png)
![(2E,5E)-2,5-bis[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]cyclopentanone](/img/structure/B10902063.png)
![13-(difluoromethyl)-11-methyl-4-pyridin-3-yl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10902065.png)
![[3-(3-Bromo-1H-1,2,4-triazol-1-YL)-1-adamantyl][6-methyl-3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B10902070.png)

![N-(2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-2-oxoethyl)-4-methylbenzenesulfonamide (non-preferred name)](/img/structure/B10902082.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-2-(quinolin-8-yloxy)propanehydrazide](/img/structure/B10902088.png)

![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B10902101.png)
![1-[(4-chlorophenoxy)methyl]-N-(2-chloropyridin-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10902103.png)
![Methyl 4-{5-[(2,4-difluorophenoxy)methyl]furan-2-yl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10902113.png)
![1-(1,3-Benzodioxol-5-ylmethyl)-1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methylthiourea](/img/structure/B10902121.png)

